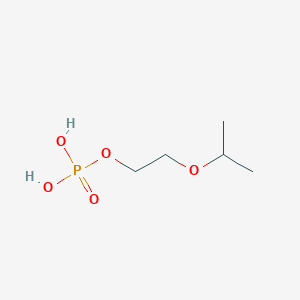
2-Isopropoxyethyl Dihydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxyethyl Dihydrogen Phosphate is an organic phosphate ester It is characterized by the presence of an isopropoxy group attached to an ethyl chain, which is further bonded to a dihydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyethyl Dihydrogen Phosphate typically involves the reaction of isopropyl alcohol with ethylene oxide to form 2-isopropoxyethanol. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropoxyethyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-isopropoxyethanol.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and may be catalyzed by acids or bases.
Esterification: Requires alcohols and often uses acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-isopropoxyethanol.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxyethyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Isopropoxyethyl Dihydrogen Phosphate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in enzymatic processes where phosphorylation is required. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases.
Vergleich Mit ähnlichen Verbindungen
- Ethyl Dihydrogen Phosphate
- Isopropyl Dihydrogen Phosphate
- 2-Ethoxyethyl Dihydrogen Phosphate
Comparison: 2-Isopropoxyethyl Dihydrogen Phosphate is unique due to the presence of the isopropoxy group, which can influence its reactivity and solubility compared to similar compounds. This structural difference can affect its behavior in chemical reactions and its applications in various fields.
Eigenschaften
Molekularformel |
C5H13O5P |
|---|---|
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
2-propan-2-yloxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI-Schlüssel |
QHKHVFAHRSQRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)


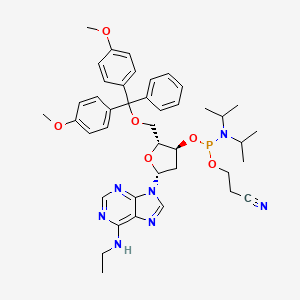
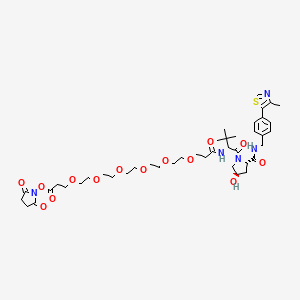
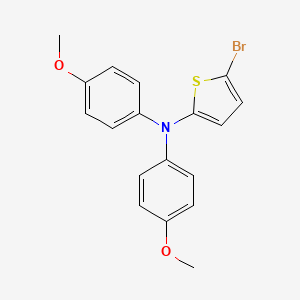
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
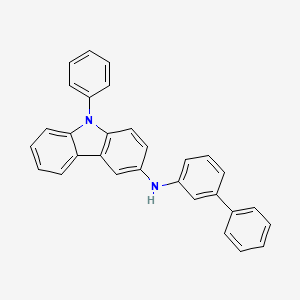

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)

